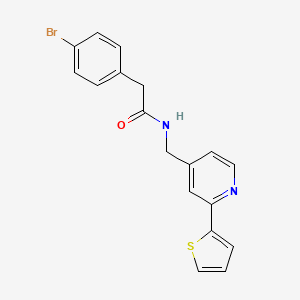
2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15BrN2OS and its molecular weight is 387.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds, including derivatives of "2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide," which were evaluated for their antimicrobial properties. For instance, the study by Fuloria et al. (2014) focused on the synthesis of newer Schiff bases and thiazolidinone derivatives, showing that these compounds exhibit significant antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014). Another study by Fahim and Ismael (2019) delved into the antimicrobial activity and quantum calculations of novel sulphonamide derivatives, further emphasizing the compound's relevance in antimicrobial research (Fahim & Ismael, 2019).
Synthesis Methodologies
Various studies have explored innovative synthesis methodologies involving "this compound." Ahmad et al. (2017) described a palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, showcasing a methodological advancement in the synthesis of such compounds (Ahmad et al., 2017). Similarly, Cottineau, Kessler, and O’Shea (2006) presented a Suzuki-Miyaura cross-coupling preparation, highlighting a different aspect of the compound's synthesis versatility (Cottineau, Kessler, & O’Shea, 2006).
Chemical Properties and Biological Activities
Further research has delved into the compound's chemical properties and potential biological activities. For example, studies have explored its use in the synthesis of N-acetyl enamides by reductive acetylation of oximes mediated with iron(II) acetate, showcasing the compound's application in creating various biologically active derivatives (Tang et al., 2014). Moreover, the compound's structure has been utilized in the development of kappa-opioid agonists, indicating its potential in pharmacological applications (Barlow et al., 1991).
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-15-5-3-13(4-6-15)11-18(22)21-12-14-7-8-20-16(10-14)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBADVSXMUXID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
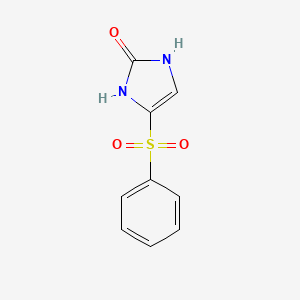
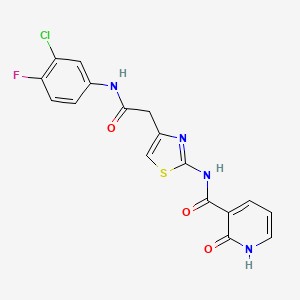
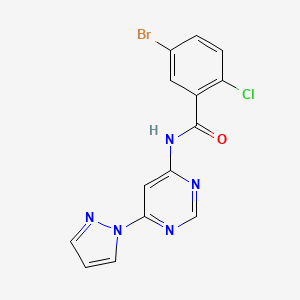
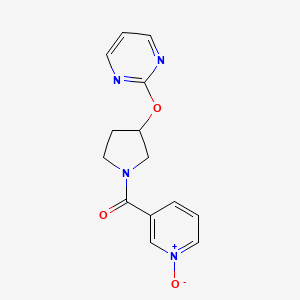
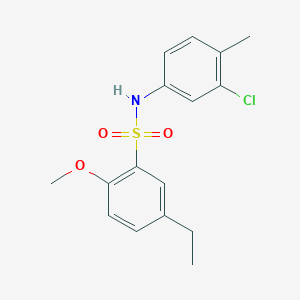
![(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one](/img/structure/B2408225.png)
![6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2408227.png)
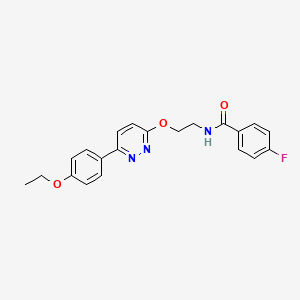
![2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2408231.png)
![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2408234.png)
![3-Methoxy-4-[(2,4,6-trichlorobenzyl)oxy]benzaldehyde](/img/structure/B2408235.png)
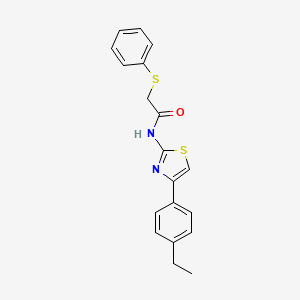
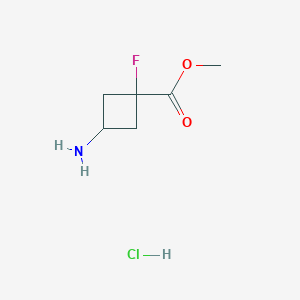
![2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B2408240.png)
